molecular formula C14H9N4NaO5 B1669809 Dantroleno CAS No. 7261-97-4

Dantroleno

Número de catálogo: B1669809
Número CAS: 7261-97-4
Peso molecular: 336.23 g/mol
Clave InChI: KSRLIXGNPXAZHD-HAZZGOGXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Safety and Hazards

Dantrolene is associated with injection site reactions including redness, rash, swelling, localized pain, thrombophlebitis, and tissue necrosis . It can cause life-threatening liver damage, especially if you take high doses .

Direcciones Futuras

Dantrolene has been successfully investigated for its potential as a neuroprotecting small molecule in several animal models of Alzheimer’s disease (AD). Nevertheless, its effects at a molecular level, namely on putative targets involved in neurodegeneration, are still scarcely known . Key recommendations include: the dosing regimen of dantrolene should be based on actual body weight, dantrolene should be available wherever volatile anaesthetics or succinylcholine are used, and 36 vials of dantrolene should be immediately available with a further 24 vials available within 1 h .

Análisis Bioquímico

Biochemical Properties

Dantrolene plays a crucial role in biochemical reactions by interacting with the ryanodine receptor 1 (RyR1) in skeletal muscle cells. This interaction inhibits the release of calcium ions from the sarcoplasmic reticulum, which is essential for muscle contraction . By binding to RyR1, dantrolene decreases intracellular calcium concentration, thereby preventing excessive muscle contractions and hypermetabolic states . Additionally, dantrolene has been shown to interact with other proteins and enzymes involved in calcium homeostasis, further contributing to its muscle relaxant properties .

Cellular Effects

Dantrolene exerts significant effects on various types of cells and cellular processes. In muscle cells, it reduces the frequency and intensity of contractions by inhibiting calcium release . This leads to a decrease in muscle spasticity and hypermetabolism. Dantrolene also influences cell signaling pathways by modulating calcium-dependent processes, which can affect gene expression and cellular metabolism . In neuronal cells, dantrolene has been shown to protect against calcium-induced neurotoxicity, thereby offering potential neuroprotective benefits .

Molecular Mechanism

The molecular mechanism of dantrolene involves its binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum in muscle cells . This binding inhibits the release of calcium ions, which are necessary for muscle contraction. By reducing intracellular calcium levels, dantrolene prevents the excessive activation of calcium-dependent enzymes and signaling pathways . This inhibition of calcium release is the primary mechanism through which dantrolene exerts its muscle relaxant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dantrolene have been observed to change over time. Dantrolene is relatively stable and maintains its efficacy over extended periods . Its degradation can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that dantrolene can have sustained effects on cellular function, particularly in reducing muscle spasticity and preventing hypermetabolic crises . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of dantrolene vary with different dosages in animal models. At lower doses, dantrolene effectively reduces muscle contractions and prevents hypermetabolic states without significant adverse effects . At higher doses, dantrolene can cause toxicity, including hepatotoxicity and central nervous system depression . Threshold effects have been observed, where the therapeutic benefits of dantrolene are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

Dantrolene is metabolized primarily in the liver by hepatic microsomal enzymes . The major metabolites of dantrolene in body fluids are 5-hydroxydantrolene and an acetylamino metabolite . These metabolites retain some pharmacological activity and contribute to the overall effects of dantrolene . The metabolic pathways of dantrolene involve hydroxylation and acetylation reactions, which are essential for its biotransformation and elimination .

Transport and Distribution

Dantrolene is transported and distributed within cells and tissues through various mechanisms . It is absorbed into the bloodstream and distributed to target tissues, including skeletal muscle and the central nervous system . Dantrolene interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . This targeted distribution is crucial for its therapeutic effects in reducing muscle spasticity and hypermetabolic states .

Subcellular Localization

Dantrolene is primarily localized in the sarcoplasmic reticulum of muscle cells, where it exerts its inhibitory effects on calcium release . This subcellular localization is facilitated by specific targeting signals and post-translational modifications that direct dantrolene to the sarcoplasmic reticulum . The localization of dantrolene in this compartment is essential for its function in modulating calcium homeostasis and preventing excessive muscle contractions .

Propiedades

IUPAC Name

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRLIXGNPXAZHD-HAZZGOGXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N4NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14663-23-1
Record name Dantrolene sodium [USAN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANTROLENE SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dantrolene
Reactant of Route 2
Reactant of Route 2
Dantrolene
Reactant of Route 3
Reactant of Route 3
Dantrolene
Reactant of Route 4
Reactant of Route 4
Dantrolene
Reactant of Route 5
Reactant of Route 5
Dantrolene
Reactant of Route 6
Reactant of Route 6
Dantrolene
Customer
Q & A

A: Dantrolene primarily targets the ryanodine receptor (RyR) [, , , ]. It exhibits high-affinity, monophasic inhibition of RyR calcium channel function, specifically in skeletal muscle []. This interaction appears to occur directly at the RyR complex, limiting its activation by calcium (Ca2+) and calmodulin [, ].

A: Dantrolene demonstrates selectivity for the skeletal muscle ryanodine receptor (RyR1) over the cardiac isoform (RyR2) []. While dantrolene can inhibit both RyR1 and RyR2, cardiac sarcoplasmic reticulum vesicle function remains unaffected by dantrolene at concentrations that inhibit skeletal muscle RyR1 [].

A: By inhibiting RyR, dantrolene effectively reduces the release of Ca2+ from the sarcoplasmic reticulum (SR), a key event in excitation-contraction coupling in skeletal muscle [, , ]. This leads to decreased intracellular Ca2+ levels and a decrease in muscle contractility [, , ].

A: Yes, calmodulin (CaM) is essential for dantrolene's inhibitory effect on RyR1 and RyR2 []. Dantrolene's inhibitory effect on single RyR channels in lipid bilayers was only observed after adding physiological concentrations of CaM []. This highlights the importance of considering the physiological context when studying drug-target interactions.

ANone: Dantrolene sodium, the commercially available form of the drug, has a molecular formula of C14H9N4O5Na and a molecular weight of 336.24 g/mol.

A: While the provided articles do not delve into detailed spectroscopic characterization of dantrolene, high-performance liquid chromatography (HPLC) methods have been employed to quantify dantrolene and its metabolite, 5-hydroxydantrolene, in plasma samples [, , , ].

ANone: The provided articles primarily focus on the pharmacological aspects of dantrolene and do not provide specific details on its material compatibility or stability under various environmental conditions.

ANone: Dantrolene is not known to possess catalytic properties. Its primary mode of action involves binding to the ryanodine receptor and modulating its activity rather than catalyzing a chemical reaction.

A: While the provided research articles predate the widespread application of advanced computational techniques to drug discovery, one study used a virtual screening approach to identify dantrolene and ondansetron as potential inhibitors of acetylcholinesterase (AChE) []. This highlights the potential of computational methods for identifying new drug targets and exploring the polypharmacology of existing drugs.

A: Dantrolene is commercially available as dantrolene sodium for injection. The reconstitution process requires mixing the lyophilized powder with a significant volume of sterile water, which can be time-consuming, especially in emergency situations [].

A: Recent developments have led to a low-volume, ready-to-use formulation of dantrolene for injection, which offers significant advantages in terms of preparation time and ease of administration, especially in emergency settings like malignant hyperthermia crises []. This underscores the ongoing efforts to improve drug formulations for enhanced patient care.

ANone: The provided articles primarily focus on the scientific and clinical aspects of dantrolene and do not provide detailed information on specific SHE regulations.

A: Dantrolene can be administered both intravenously and orally [, ]. Oral bioavailability of dantrolene is relatively high, and a specific oral regimen with multiple doses achieved protective plasma levels for 6-18 hours after administration in MH-susceptible patients [].

A: The elimination half-life of dantrolene was determined to be 15.8 ± 6.0 hours after oral administration []. This relatively long half-life allows for less frequent dosing and sustained therapeutic effects.

A: Metoclopramide, a prokinetic drug, was found to significantly increase the AUC of dantrolene in patients with spinal cord injury []. This suggests a potential drug interaction that could lead to increased dantrolene exposure.

A: Dantrolene is primarily metabolized in the liver []. The primary metabolic pathway involves hepatic microsomal enzymes, specifically the cytochrome P450 (CYP) system. Studies have identified CYP1A1, CYP1A2, and CYP3A as the major isozymes involved in dantrolene hydroxylation [].

A: The primary metabolite of dantrolene is 5-hydroxydantrolene, formed by hepatic microsomal hydroxylation [, ]. Other metabolites include conjugates of hydroxydantrolene with glucuronic acid or sulfate, as well as products resulting from nitroreductase metabolism, like aminodantrolene and its conjugates [].

ANone: Dantrolene's efficacy has been investigated in various in vitro and in vivo models. These include:

  • Isolated muscle preparations: Dantrolene's effects on muscle contractility have been studied using isolated muscle preparations from various species, including barnacle giant muscle fibers [], frog skeletal muscle [], and human uterine muscle [].
  • Mdx mice: This mouse model of Duchenne muscular dystrophy has been extensively used to study the potential therapeutic benefits of dantrolene [, , ].
  • Swine models of malignant hyperthermia: These models have been instrumental in establishing the efficacy of dantrolene for the prevention and treatment of malignant hyperthermia [, , ].

A: Dantrolene is an FDA-approved drug for the treatment of malignant hyperthermia []. Clinical trials have demonstrated its effectiveness in reducing the incidence and severity of MH episodes during anesthesia [].

A: While the provided articles do not discuss specific mechanisms of resistance to dantrolene, variations in response to dantrolene have been observed in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT1), a genetic disorder caused by mutations in the RyR2 gene []. Patients with mutations in or near the transmembrane domain of RyR2 showed less responsiveness to dantrolene compared to those with mutations in the N-terminal or central cytosolic regions [].

A: While the provided articles do not specifically address targeted delivery strategies for dantrolene, research on improving its formulation, such as the development of low-volume, ready-to-use formulations [], could indirectly enhance its delivery and therapeutic efficacy.

A: High-performance liquid chromatography (HPLC) is the primary analytical method employed for quantifying dantrolene and its metabolites in plasma samples [, , , ].

ANone: The provided articles primarily focus on the pharmacological and clinical aspects of dantrolene and do not provide detailed information regarding its environmental impact or degradation.

A: The low aqueous solubility of dantrolene has presented challenges in formulating it for intravenous administration. Traditional formulations require reconstitution with a large volume of sterile water, which can be time-consuming [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.